硫酸カルシウム二水和物

概要

説明

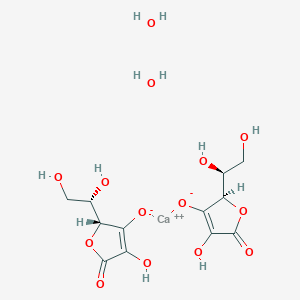

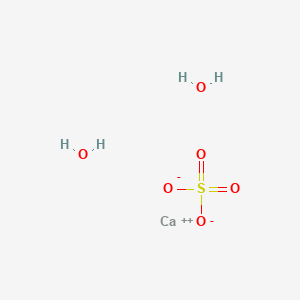

Calcium sulfate dihydrate, commonly known as gypsum, is an inorganic compound with the chemical formula CaSO₄·2H₂O. It is a white, odorless solid that is poorly soluble in water. This compound is widely found in nature and is used in various industrial applications, including construction, agriculture, and medicine .

科学的研究の応用

Calcium sulfate dihydrate has numerous applications in scientific research:

Chemistry: It is used as a desiccant and in the preparation of other calcium compounds.

Biology: It serves as a source of calcium and sulfur for plant growth and is used in soil conditioning.

Medicine: Calcium sulfate dihydrate is used in bone grafting and as a dental impression material.

Industry: It is a key component in the production of plaster, drywall, and cement .

作用機序

Target of Action

Calcium sulfate dihydrate (CaSO4·2H2O), also known as gypsum, is an inorganic compound . It plays a crucial role in various industrial applications and natural processes .

Mode of Action

The mode of action of calcium sulfate dihydrate is primarily physical rather than biochemical. It’s used in industry for its physical properties, such as its ability to harden when mixed with water . In agriculture, it’s used to improve soil structure and nutrient content .

Biochemical Pathways

Calcium sulfate dihydrate doesn’t directly participate in any biochemical pathways due to its inorganic nature For instance, it can affect the precipitation process of gypsum. This process involves the sequential precipitation of amorphous calcium sulfate and calcium sulfate hemihydrate prior to the formation of calcium sulfate dihydrate .

Pharmacokinetics

As an inorganic compound, calcium sulfate dihydrate doesn’t have typical ADME (Absorption, Distribution, Metabolism, Excretion) properties like drugs do. It’s poorly soluble in water , and its solubility can be influenced by temperature and the presence of other ions .

Result of Action

The primary result of the action of calcium sulfate dihydrate is the formation of a hard, solid mass when it comes into contact with water. This property is utilized in various applications, such as the production of plaster of Paris and drywall . In agriculture, it can improve soil structure and nutrient content .

Action Environment

The action of calcium sulfate dihydrate can be influenced by various environmental factors. For example, the rate of hardening can be affected by temperature and humidity . In addition, the presence of certain ions in solution can influence its solubility . In natural environments like estuaries, the crystallization of gypsum can occur through a nonclassical crystallization pathway influenced by self-generated water vapor .

生化学分析

Biochemical Properties

Calcium sulfate dihydrate plays a crucial role in various biochemical reactions. It can serve as a source of calcium and sulfate ions, which are essential for many biological processes

Cellular Effects

It is known that calcium ions play a vital role in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to provide calcium and sulfate ions, which can interact with various biomolecules and potentially influence enzyme activity and gene expression

Temporal Effects in Laboratory Settings

Studies on the thermal dehydration of Calcium sulfate dihydrate have shown complex kinetic behaviors under varying water vapor pressure conditions . Both self-generated and atmospheric water vapor pressure are responsible for determining the reaction pathways and the overall kinetic behaviors

Metabolic Pathways

Calcium sulfate dihydrate is involved in the provision of calcium and sulfate ions, which are essential for many metabolic pathways

準備方法

Synthetic Routes and Reaction Conditions: Calcium sulfate dihydrate can be synthesized through several methods. One common method involves the reaction of calcium carbonate with sulfuric acid, producing calcium sulfate dihydrate and carbon dioxide:

CaCO3+H2SO4→CaSO4⋅2H2O+CO2

This reaction is typically carried out at room temperature and atmospheric pressure .

Industrial Production Methods: Industrially, calcium sulfate dihydrate is produced as a by-product of the phosphoric acid production process. Phosphogypsum, a waste product from the production of phosphoric acid, is processed to obtain calcium sulfate dihydrate. This involves hydrothermal crystallization at temperatures around 130°C for several hours .

化学反応の分析

Types of Reactions: Calcium sulfate dihydrate undergoes several types of chemical reactions, including:

- When heated, calcium sulfate dihydrate loses water molecules to form calcium sulfate hemihydrate (plaster of Paris) and eventually anhydrous calcium sulfate:

Dehydration: CaSO4⋅2H2OΔCaSO4⋅0.5H2OΔCaSO4

Calcium sulfate can participate in double displacement reactions to form other calcium salts:Double Displacement Reactions: CaSO4+K2SO4→CaSO4+2KCl

Common Reagents and Conditions: Common reagents used in reactions with calcium sulfate dihydrate include sulfuric acid, hydrochloric acid, and various sulfate salts. These reactions are typically carried out under ambient conditions .

Major Products: The major products formed from these reactions include calcium sulfate hemihydrate, anhydrous calcium sulfate, and various calcium salts .

類似化合物との比較

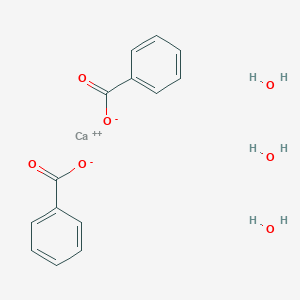

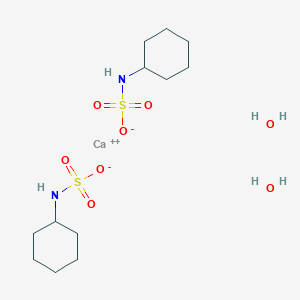

Calcium sulfate dihydrate can be compared with other similar compounds such as:

Calcium sulfate hemihydrate (CaSO₄·0.5H₂O):

Anhydrous calcium sulfate (CaSO₄): Used as a desiccant and in the production of sulfuric acid.

Magnesium sulfate (MgSO₄): Used as a drying agent and in medicine as Epsom salts.

Barium sulfate (BaSO₄): Used in medical imaging and as a pigment .

Calcium sulfate dihydrate is unique due to its widespread availability, low cost, and versatility in various applications.

特性

IUPAC Name |

calcium;sulfate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4S.2H2O/c;1-5(2,3)4;;/h;(H2,1,2,3,4);2*1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASHVRUKOFIRIK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO4 . 2H2O, CaH4O6S | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7778-18-9 (Parent) | |

| Record name | Calcium sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047514 | |

| Record name | Calcium sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly yellowish-white odorless solid; [Merck Index] Colorless hygroscopic solid; [Reference #1] White powder; [Sigma-Aldrich MSDS], CRYSTALLINE POWDER. | |

| Record name | Calcium sulfate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.2 (very poor) | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.32 g/cm³ | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10101-41-4, 13397-24-5 | |

| Record name | Calcium sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphogypsum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013397245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium sulfate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, calcium salt, hydrate (1:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4846Q921YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100-150 °C | |

| Record name | CALCIUM SULFATE DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

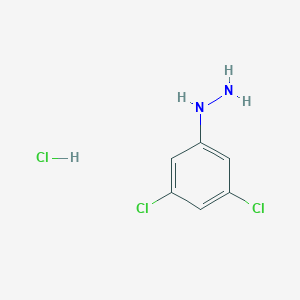

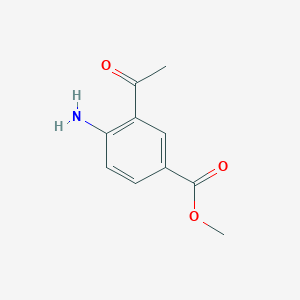

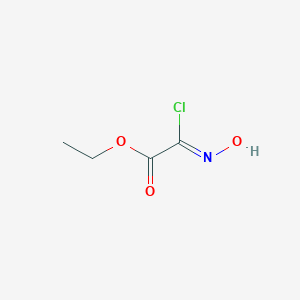

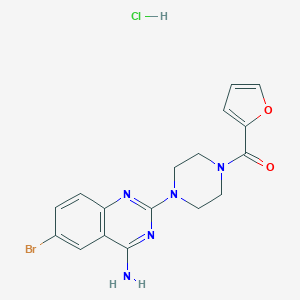

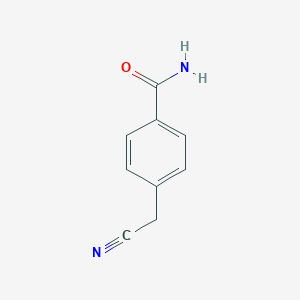

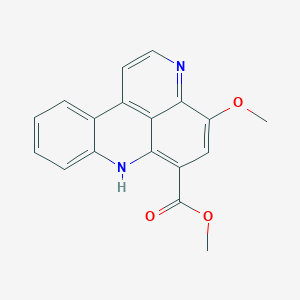

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

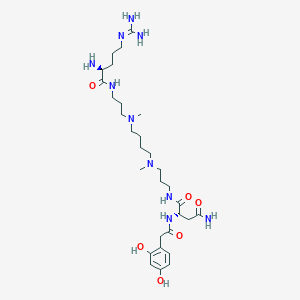

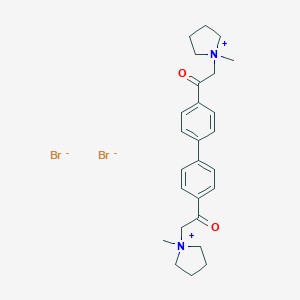

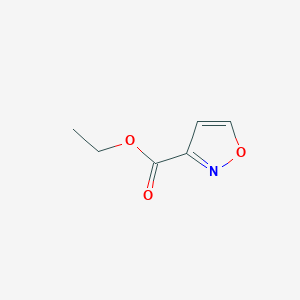

Feasible Synthetic Routes

ANone: The molecular formula for calcium sulfate dihydrate is CaSO4·2H2O. Its molecular weight is 172.17 g/mol.

A: Several spectroscopic techniques are used to characterize calcium sulfate dihydrate, including X-ray diffraction (XRD) to determine crystal structure [, , , , ] , Fourier transform infrared spectroscopy (FTIR) to identify functional groups and study bonding [, , , , ], and thermogravimetric analysis (TGA) to study its thermal decomposition behavior [, ].

A: Calcium sulfate dihydrate undergoes dehydration at elevated temperatures, transitioning to calcium sulfate hemihydrate (CaSO4·0.5H2O, also known as bassanite) and eventually to anhydrous calcium sulfate (CaSO4, also known as anhydrite) [, , , ]. The specific temperatures and kinetics of these transformations depend on factors like water vapor pressure and heating rate.

A: The solubility of calcium sulfate dihydrate in aqueous solutions is influenced by the presence of other salts, such as NaCl. Research indicates that the solubility of gypsum initially increases with NaCl concentration up to a certain point (around 3 molal) and then slightly decreases [, , ]. This behavior is attributed to the competing effects of ion activity and complexation phenomena.

A: Magnesium ions increase the solubility of calcium sulfate dihydrate in aqueous solutions []. This phenomenon is attributed to the formation of stable magnesium sulfate (MgSO4) ion pairs, which effectively reduce the concentration of free sulfate ions in solution and shift the solubility equilibrium.

A: Carboxylic acids, such as propionic acid, oxalic acid, and propane-1,2,3-tricarboxylic acid, have been shown to influence the crystallization of calcium sulfate dihydrate [, ]. These organic additives can modify crystal morphology, reduce crystal size, and affect filtration rates, likely due to their adsorption onto the crystal surfaces.

A: The presence of aluminum and magnesium nitrates, even at low concentrations, can significantly retard the crystallization rate of calcium sulfate dihydrate in sodium chloride solutions []. This retardation effect becomes more pronounced at lower supersaturation levels, suggesting interference with the nucleation process.

ANone: Calcium sulfate dihydrate has various applications, including:

- Construction: It's the primary component of plaster, used for wallboards, plasterboard, and other building materials [, , , ].

- Medicine: Medical-grade calcium sulfate dihydrate is used as a bone void filler and drug delivery system due to its biocompatibility and biodegradability [, , , ].

- Water treatment: It is used for removing pollutants from industrial wastewater, particularly heavy metals like arsenic [].

A: Phosphogypsum, a by-product of phosphoric acid production, is rich in calcium sulfate dihydrate. Research has focused on utilizing phosphogypsum to produce valuable materials like calcium sulfate dihydrate whiskers [, ] and active calcium carbonate []. These approaches offer a sustainable solution for managing industrial waste and producing valuable products.

A: Current research focuses on controlling the size and morphology of calcium sulfate dihydrate crystals for specific applications [, , ]. Scientists are exploring novel synthesis methods, such as hydrothermal synthesis [, ] and the use of additives like ionic liquids [] to manipulate crystal growth and tailor material properties.

A: Computational chemistry tools can provide valuable insights into the molecular-level mechanisms of calcium sulfate dihydrate crystallization. Molecular dynamics simulations can be employed to study crystal growth, while density functional theory (DFT) calculations can be used to investigate the interaction of additives with crystal surfaces []. These methods offer a powerful approach to guide the design and optimization of crystallization processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。